3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde
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Overview
Description
3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde is a complex organic compound with a unique structure. It is a derivative of naphthalene and is characterized by its multiple methyl groups and an acetaldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as hydrogenation and functional group modifications, to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency and yield. For example, aluminum chloride can be used as a Lewis acid catalyst in the Diels-Alder reaction. Subsequent steps may include cyclization and oxidation reactions, often carried out under controlled temperature and pressure conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The acetaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives. These products can have different properties and applications, depending on the specific modifications made to the original compound .
Scientific Research Applications
3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde involves its interaction with specific molecular targets. The acetaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Valencene: A sesquiterpene with a similar structure but different functional groups.
Iso E Super: A synthetic fragrance compound with a similar naphthalene backbone but different substituents.
Eremophylene: Another sesquiterpene with structural similarities but distinct chemical properties
Uniqueness
3,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethylnaphthalene-1-acetaldehyde is unique due to its specific combination of methyl groups and an acetaldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
97806-23-0 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-(2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,14H,5-10H2,1-4H3 |
InChI Key |
PXUZFGJDDMUKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCC(C2CC1)(C)C)C)CC=O |
Origin of Product |
United States |
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